molecular formula C19H25N3O3 B3008905 Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate CAS No. 2059084-93-2

Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate

Cat. No.: B3008905
CAS No.: 2059084-93-2
M. Wt: 343.427
InChI Key: SEONJKDAZBGXFP-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications . The Boc group serves as a protective group for the piperidine nitrogen, enabling further functionalization in multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13-5-7-15(8-6-13)17-20-16(21-25-17)14-9-11-22(12-10-14)18(23)24-19(2,3)4/h5-8,14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEONJKDAZBGXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate (CAS Number: 1169982-16-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C19H26N4O3C_{19}H_{26}N_{4}O_{3}. The compound features a piperidine ring substituted with a tert-butyl group and an oxadiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions involving hydrazines and carboxylic acids. The incorporation of the piperidine moiety is achieved via nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance, derivatives similar to this compound have shown promising results against several cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
5a MCF-70.48Induces apoptosis via caspase activation
5b U-9370.78Cell cycle arrest at G1 phase
Doxorubicin MCF-71.93Standard chemotherapy agent

In a comparative study, compounds derived from the oxadiazole scaffold exhibited higher cytotoxicity than doxorubicin against MCF-7 and other cancer cell lines . The presence of electron-withdrawing groups on the aromatic ring has been identified as crucial for enhancing biological activity .

Mechanistic Studies

Mechanistic investigations reveal that these compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels. For example, flow cytometry assays demonstrated that certain derivatives could significantly increase caspase-3/7 activity in MCF-7 cells, leading to programmed cell death .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in preclinical models:

  • Study on MCF-7 Cells : A derivative similar to tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine was tested in vitro against MCF-7 breast cancer cells. The compound exhibited an IC50_{50} value of 15.63 µM, comparable to Tamoxifen (10.38 µM), indicating significant anticancer potential .
  • Evaluation Against Multiple Cancer Lines : In another study, various oxadiazole derivatives were evaluated against multiple cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that modifications in the structure could lead to enhanced selectivity and potency against specific cancer types .

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Properties
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer activity. The incorporation of the piperidine structure enhances the bioactivity of the compound, potentially leading to the development of novel anticancer agents. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth and induce apoptosis in cancer cell lines, making them promising candidates for further development .

b. Neuropharmacological Effects
The piperidine ring is known for its role in modulating neurotransmitter systems. Compounds like tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate may exhibit neuroprotective effects and could be explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that such compounds can enhance cognitive functions and provide neuroprotection against oxidative stress .

Materials Science

a. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of oxadiazole derivatives make them suitable for applications in OLED technology. This compound can serve as a hole transport material or an emissive layer in OLED devices due to its ability to facilitate charge transport and emit light efficiently . Research into the optimization of these compounds for enhanced performance in OLEDs is ongoing.

b. Polymer Chemistry
In polymer science, oxadiazole-containing monomers are utilized to create high-performance polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved flame retardancy and barrier properties, which are critical for various industrial applications .

Chemical Probes in Biological Studies

a. Fluorescent Probes
The compound's structure allows it to be used as a fluorescent probe in biological imaging studies. The oxadiazole ring can be functionalized to enhance fluorescence properties, enabling researchers to track cellular processes and interactions in real-time. This application is particularly valuable in understanding cellular mechanisms and drug interactions at the molecular level .

b. Inhibitors of Enzymatic Activity
this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. By selectively inhibiting these enzymes, researchers can study their roles in disease mechanisms and explore therapeutic strategies targeting these pathways .

Data Table: Summary of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Neuropharmacological effectsEnhances cognitive functions
Materials ScienceOLED technologyServes as hole transport material
High-performance polymersImproves thermal stability
Chemical ProbesFluorescent probesEnables real-time biological imaging
Enzyme inhibitorsTargets metabolic pathways

Comparison with Similar Compounds

Structural Variations and Key Features

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity (if known) Reference
Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate 4-methylphenyl C₁₈H₂₃N₃O₃ 329.40 (calculated) Aryl substituent enhances lipophilicity and π-π stacking potential. Not explicitly reported in evidence. Inferred
tert-Butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate Methyl C₁₃H₂₁N₃O₃ 267.32 Simpler alkyl substituent improves aqueous solubility. Not reported.
tert-Butyl 4-((2-(5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (13c) 3,5-dimethoxybenzyl (via benzo[b]thiophene) C₃₀H₃₃N₃O₆S 563.67 Extended aromatic system; methoxy groups enhance solubility but may reduce metabolic stability. High-affinity antimalarial inhibitor.
tert-Butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate Hydroxymethyl (oxazole) C₁₄H₂₂N₂O₄ 282.34 Oxazole ring (vs. oxadiazole) with polar hydroxymethyl group. Versatile scaffold for drug discovery.
Tert-butyl 4-(5-(2-amino-5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate 2-amino-5-bromopyridin-3-yl C₁₇H₂₂BrN₅O₃ 424.30 Bromine and amino groups introduce hydrogen bonding and electronic effects. Not reported.

Q & A

Q. What methods validate crystallographic data quality?

  • Metrics :
  • R-factor : Aim for <5% (SHELXL refinement ).
  • Electron Density Maps : Ensure no residual density near oxadiazole or piperidine groups.
  • TWIN Analysis : Check for twinning in crystals using PLATON .

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